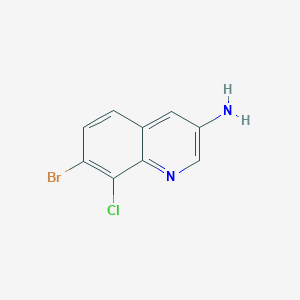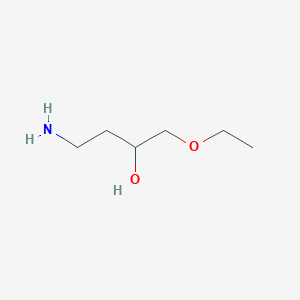
4-Amino-1-ethoxybutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-ethoxybutan-2-ol: is an organic compound with the molecular formula C6H15NO2 . It is a versatile molecule that finds applications in various fields due to its unique chemical structure, which includes an amino group, an ethoxy group, and a hydroxyl group. This compound is of interest in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 4-Amino-1-ethoxybutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-2-ol with ethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylamine group, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include a temperature range of 50-70°C and a pressure of 1-2 atm. Catalysts such as sodium hydroxide or potassium carbonate may be used to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions: 4-Amino-1-ethoxybutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-amino-1-ethoxybutan-2-one.
Reduction: The amino group can be reduced to form the corresponding amine, 4-aminobutan-2-ol.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) or thiourea (NH2CSNH2) can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-Amino-1-ethoxybutan-2-one
Reduction: 4-Aminobutan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-Amino-1-ethoxybutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic nature.
作用機序
The mechanism of action of 4-Amino-1-ethoxybutan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Pathways Involved: The compound can affect signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. By modulating these pathways, this compound can exert its biological effects.
類似化合物との比較
4-Aminobutan-2-ol: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
4-Amino-1-methoxybutan-2-ol: Contains a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
4-Amino-1-butoxybutan-2-ol: Has a longer alkoxy chain, which can influence its physical properties and interactions with other molecules.
Uniqueness: 4-Amino-1-ethoxybutan-2-ol is unique due to the presence of both an amino group and an ethoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H15NO2 |
|---|---|
分子量 |
133.19 g/mol |
IUPAC名 |
4-amino-1-ethoxybutan-2-ol |
InChI |
InChI=1S/C6H15NO2/c1-2-9-5-6(8)3-4-7/h6,8H,2-5,7H2,1H3 |
InChIキー |
NUBQLNNGXSPDJE-UHFFFAOYSA-N |
正規SMILES |
CCOCC(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


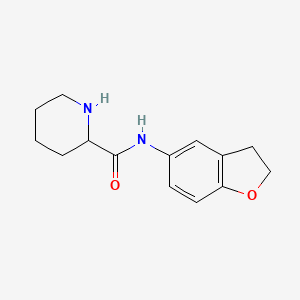

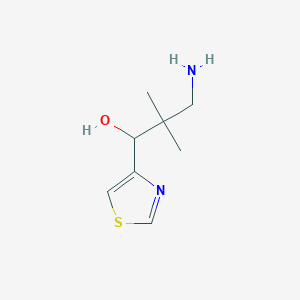
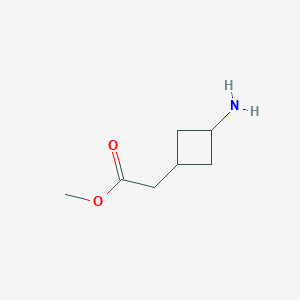
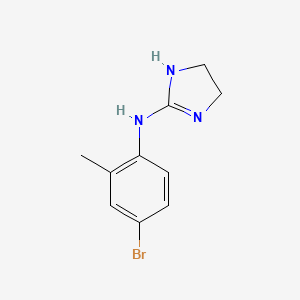
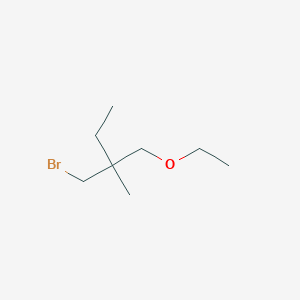
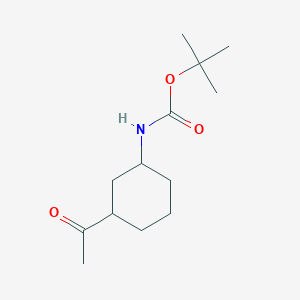
![1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile](/img/structure/B13193717.png)
![4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide](/img/structure/B13193733.png)
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B13193739.png)

![[2-(Bromomethyl)butyl]trimethylsilane](/img/structure/B13193761.png)
